

Technical Whitepaper & Advanced Safety Data Guide: 2-Chloro-6-methylquinolin-8-amine

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 2-Chloro-6-methylquinolin-8-amine

CAS No.: 857759-41-2

Cat. No.: B3289399

[Get Quote](#)

Executive Summary & Chemical Identity

2-Chloro-6-methylquinolin-8-amine (CAS: 857759-41-2) is a highly specialized heterocyclic building block utilized extensively in medicinal chemistry, particularly in the synthesis of antimalarial agents, kinase inhibitors, and nuclear receptor agonists[1]. As a halogenated aminoquinoline, it possesses unique electronic properties: the electron-withdrawing chlorine atom at the 2-position modulates the basicity of the quinoline nitrogen, while the electron-donating amine at the 8-position increases the nucleophilicity of the ring system.

Understanding the dual nature of this compound—its utility as a versatile synthetic intermediate and its inherent biological toxicity—is critical for researchers. This guide synthesizes standard Material Safety Data Sheet (MSDS) parameters with deep mechanistic insights into its handling, stability, and toxicological profile.

Physicochemical Properties & Structural Data

To ensure reproducible experimental outcomes, researchers must account for the physical constraints of **2-Chloro-6-methylquinolin-8-amine**. The compound is sensitive to photo-oxidation and thermal degradation due to the reactive primary amine.

Property	Value	Causality / Experimental Implication
CAS Number	857759-41-2	Unique identifier for inventory and regulatory compliance.
Molecular Formula	C10H9ClN2	Determines stoichiometric calculations in coupling reactions[2].
Molecular Weight	192.65 g/mol	Critical for precise molarity calculations in assay preparations[2].
SMILES	<chem>CC1=CC(N)=C2N=C(Cl)C=CC2=C1</chem>	Useful for in silico docking and predictive toxicology modeling.
Storage Conditions	2-8°C, Inert Atmosphere	Prevents N-oxidation of the primary amine and ambient degradation.
Appearance	Solid (typically off-white to pale yellow)	Color shifts to dark brown/red indicate oxidative degradation.

Hazard Identification (GHS) & Toxicological Mechanisms

GHS Classification

Based on structural analogs and standardized safety assessments for chloroquinoline derivatives, **2-Chloro-6-methylquinolin-8-amine** is classified under the following Globally Harmonized System (GHS) categories[3][4]:

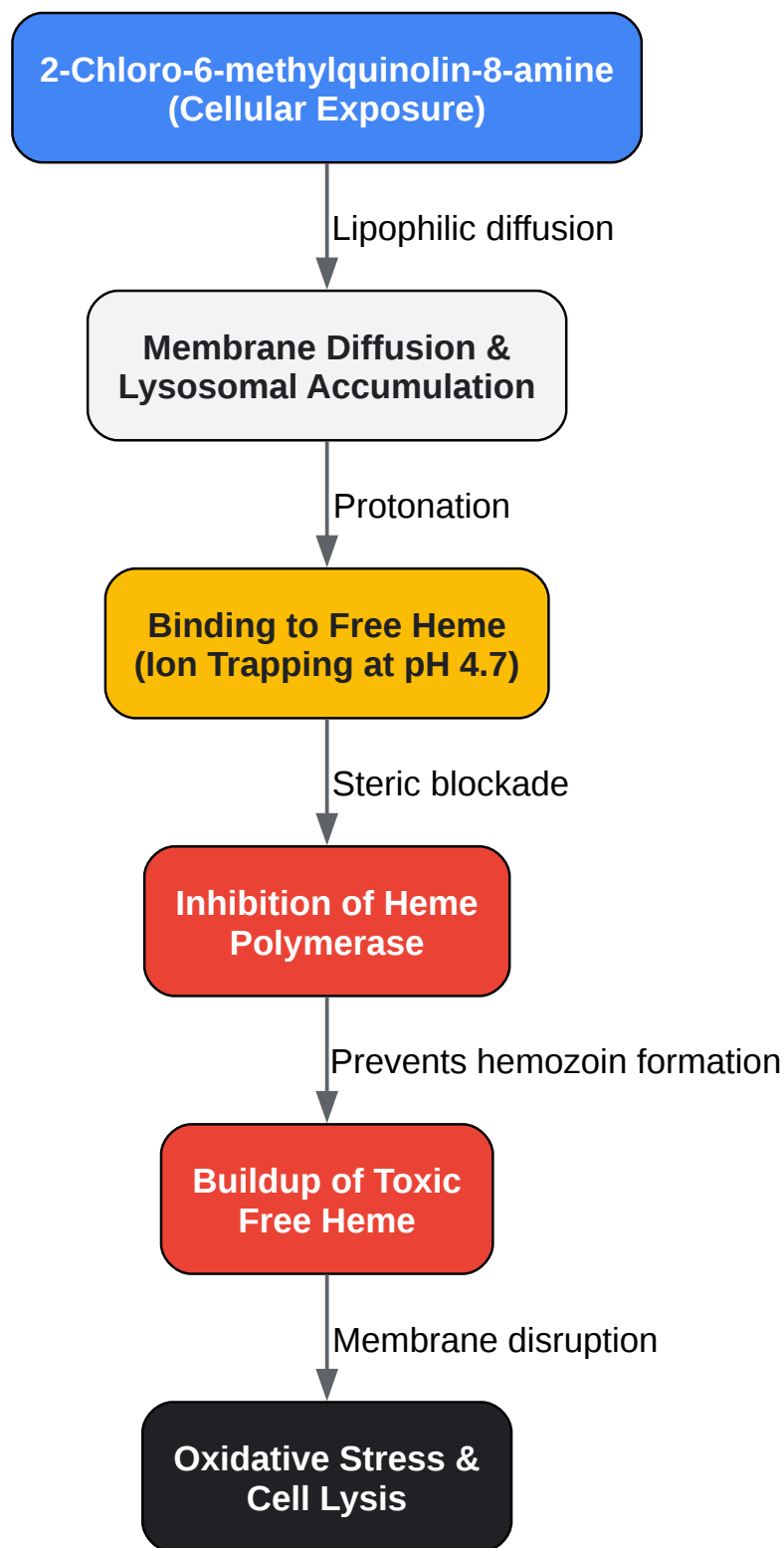
- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Precautionary Directives: P261 (Avoid breathing dust/fume), P280 (Wear protective gloves/eye protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes)[4].

Mechanism of Toxicity

The toxicity of chloroquinoline amines is not merely a function of physical irritation; it is deeply rooted in their biochemical interactions. Chloroquinolines are highly lipophilic in their neutral state, allowing them to easily cross cellular membranes.

Once inside the acidic environment of a cell's lysosome (or a parasite's digestive vacuole), the quinoline nitrogen becomes protonated. This "ion trapping" mechanism causes the compound to accumulate in high concentrations. Mechanistically, chloroquinolines bind to free heme (ferriprotoporphyrin IX), forming a toxic complex that inhibits heme polymerase[5]. This prevents the biocrystallization of heme into non-toxic hemozoin, leading to a buildup of free heme that induces severe oxidative stress, lipid peroxidation, and ultimately cell lysis[5][6].



[Click to download full resolution via product page](#)

Biochemical pathway of chloroquinoline-induced cellular toxicity via heme polymerase inhibition.

Standard Operating Procedure: Safe Handling & Solution Preparation

To ensure both researcher safety and the chemical integrity of **2-Chloro-6-methylquinolin-8-amine**, the following self-validating protocol must be strictly adhered to. The causality behind these steps is driven by the compound's susceptibility to oxidation and its respiratory hazard profile[4].

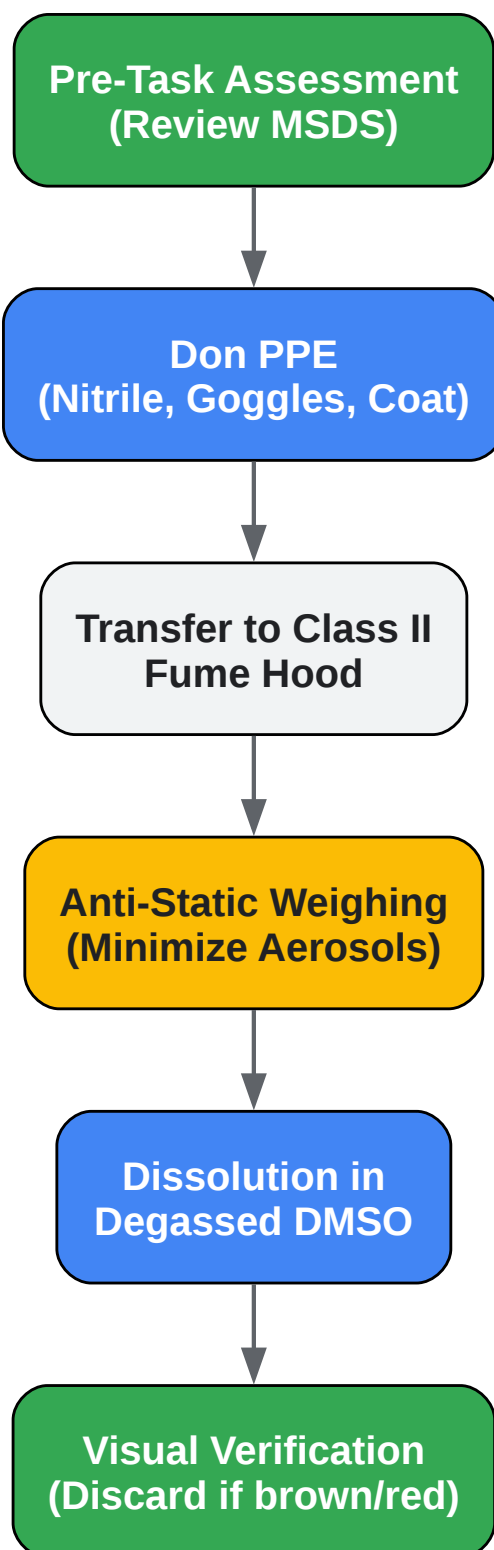
Phase 1: Preparation and Weighing

- **Environmental Control:** Perform all handling inside a Class II biological safety cabinet or a certified chemical fume hood to mitigate the risk of inhaling irritating dust (H335)[4].
- **PPE Verification:** Don nitrile gloves (double-gloving recommended), a chemically resistant lab coat, and tightly sealed safety goggles.
- **Static Mitigation:** Because the compound is a fine powder, use an anti-static weighing boat and an ionizing bar to prevent aerosolization during transfer.

Phase 2: Dissolution and Storage

- **Solvent Selection:** Dissolve the compound in anhydrous, degassed Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for stock solutions. Causality: Degassed solvents prevent dissolved oxygen from reacting with the electron-rich 8-amine group, which would otherwise lead to rapid degradation.
- **Visual Validation:** A properly prepared solution should remain clear to pale yellow. If the solution turns dark orange or brown, oxidative degradation has occurred, and the batch must be discarded as hazardous waste.
- **Aliquotting:** Divide the stock solution into single-use amber glass vials. Causality: Amber glass blocks UV light, preventing photo-catalyzed radical formation.

- Inert Storage: Blanket the headspace of each vial with Argon or Nitrogen gas before sealing. Store immediately at 2-8°C.



[Click to download full resolution via product page](#)

Laboratory workflow for the safe handling and preparation of chloroquinoline amines.

References

- National Institutes of Health (NIH) / PMC. "A review on the pharmacokinetic properties and toxicity considerations for chloroquine and hydroxychloroquine". Available at:[\[Link\]](#)
- International Agency for Research on Cancer (IARC) - Exposome-Explorer. "Chloroquine (T3D2561)". Available at:[\[Link\]](#)
- ACS Publications. "Insights into the Mechanism of Action of Ferroquine. Relationship between Physicochemical Properties and Antiplasmodial Activity". Available at:[\[Link\]](#)
- LMU München. "Novel Strategies in Chemical Tool Development for the Nuclear Receptors Nurr1, RXR and PPAR". Available at:[\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. edoc.ub.uni-muenchen.de \[edoc.ub.uni-muenchen.de\]](https://edoc.ub.uni-muenchen.de)
- [2. 697801-13-1|2-Chloro-4-methylquinolin-8-amine|BLD Pharm \[bldpharm.com\]](#)
- [3. 238756-47-3|2-Chloroquinolin-6-amine|BLD Pharm \[bldpharm.com\]](#)
- [4. 697801-13-1|2-Chloro-4-methylquinolin-8-amine|BLD Pharm \[bldpharm.com\]](#)
- [5. pubs.acs.org \[pubs.acs.org\]](https://pubs.acs.org)
- [6. A review on the pharmacokinetic properties and toxicity considerations for chloroquine and hydroxychloroquine to potentially treat coronavirus patients - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [Technical Whitepaper & Advanced Safety Data Guide: 2-Chloro-6-methylquinolin-8-amine]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b3289399/docs#technical-whitepaper-advanced-safety-data-guide-2-chloro-6-methylquinolin-8-amine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)